Nordextrorphan is a chemical compound that is structurally related to dextromethorphan, a widely used cough suppressant. It is classified as an opioid receptor antagonist and is primarily studied for its potential effects on the central nervous system. The compound has garnered interest in the scientific community for its possible applications in treating various neurological conditions, including depression and substance use disorders.
Nordextrorphan is synthesized from dextromethorphan through a process known as N-demethylation. This transformation can be achieved using various chemical methods, including the use of nanoscale zero-valent iron in a modified Polonovski reaction, which has been documented as an effective route for its production.
Nordextrorphan falls under the category of psychoactive substances and is recognized for its interactions with multiple neurotransmitter systems, particularly the sigma-1 receptor and the N-methyl-D-aspartate receptor. Its classification as an opioid antagonist positions it within a broader context of compounds used for pain management and addiction treatment.
The synthesis of Nordextrorphan typically involves the following steps:
Nordextrorphan has a molecular formula of . Its structure features a complex arrangement typical of many psychoactive compounds, including multiple ring systems and functional groups that contribute to its biological activity.
COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1.Cl
This structural data aids in predicting the compound's reactivity and interaction with biological targets.
Nordextrorphan participates in several types of chemical reactions:
Common reagents used in these reactions include zero-valent iron for N-demethylation. The major products formed from these reactions include various intermediates and derivatives of dextromethorphan, such as dextrorphan, which may also exhibit pharmacological activity.
The mechanism by which Nordextrorphan exerts its effects involves interaction with several neurotransmitter systems:
These interactions suggest potential therapeutic applications in conditions like depression and chronic pain management.
Relevant analyses include spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm molecular structure and purity.
Nordextrorphan has several scientific uses:
Nordextrorphan (IUPAC name: (4bS,8aR,9R)-11-methyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthren-3-ol) has the molecular formula C₁₇H₂₃NO and a molecular weight of 257.38 g/mol [1] [8]. Its core structure consists of a phenanthrene backbone with a tertiary amine at position 17 and a phenolic hydroxyl group at position 3 (Figure 1). This hydroxyl group replaces the methoxy moiety in dextrorphan, enhancing its hydrophilicity (LogP: ~1.9) compared to dextromethorphan (LogP: ~3.4) [8]. The compound exists as a chiral molecule with specific stereochemistry: [(+)-9α,13α,14α]-configuration, which is critical for its NMDA receptor affinity [1]. Spectroscopic characterization confirms characteristic IR peaks at 3350 cm⁻¹ (phenolic O-H stretch) and 1H NMR signals at δ 6.55 (d, H-1) and δ 6.45 (d, H-2) for the aromatic protons [1].
Table 1: Structural Comparison of Nordextrorphan with Precursors
Compound | R3 Group | R17 Group | Molecular Formula | LogP |
---|---|---|---|---|
Nordextrorphan | -OH | -CH₃ | C₁₇H₂₃NO | ~1.9 |
Dextrorphan (DXO) | -OH | -CH₃ | C₁₇H₂₃NO | ~2.4 |
Dextromethorphan (DXM) | -OCH₃ | -CH₃ | C₁₈H₂₅NO | ~3.4 |
Levorphanol | -OH | -CH₃ | C₁₇H₂₃NO | ~2.0 |
Nordextrorphan’s discovery emerged from mid-20th century research on morphinan metabolism:
Unlike deliberately designed therapeutics, Nordextrorphan’s recognition resulted from metabolic detective work rather than targeted drug development.
Nordextrorphan is pharmacologically classified as a non-competitive NMDA receptor antagonist and sigma-1 receptor ligand with additional activity at monoamine transporters [1] [6] [9]. Its receptor profile includes:
Therapeutically, Nordextrorphan is categorized as an investigational neuroprotective agent and potential rapid-acting antidepressant due to its NMDA/sigma-1 dual mechanism [9]. Its structural similarity to ketamine and dextromethorphan positions it within the glutamatergic modulator class. Unlike opioid morphinans, it shows negligible affinity for μ-opioid receptors (Kᵢ >1,000 nM) [1] [4].
Table 2: Pharmacological Targets of Nordextrorphan
Target | Affinity (Kᵢ/IC₅₀) | Action | Therapeutic Implication |
---|---|---|---|
NMDA receptor (PCP site) | 120–500 nM | Antagonist | Neuroprotection, Antidepressant |
Sigma-1 receptor | 100–400 nM | Agonist | Neuroplasticity modulation |
Serotonin transporter (SERT) | ~400 nM | Inhibitor | Mood stabilization |
Norepinephrine transporter (NET) | >340 nM | Weak inhibitor | Cognitive enhancement |
μ-Opioid receptor | >1,000 nM | None | Lacks abuse liability |
Nordextrorphan exhibits distinct pharmacological differences compared to structurally related morphinans due to its 3-hydroxy substitution and reduced steric bulk [1] [3] [9]:
Though structurally distinct, both share NMDA antagonism:
Table 3: Functional Comparison with Key Analogues
Parameter | Nordextrorphan | Dextrorphan | Dextromethorphan | Ketamine |
---|---|---|---|---|
NMDA Kᵢ (nM) | 120–500 | 486–906 | >10,000 | 650–1,000 |
Sigma-1 Kᵢ (nM) | 100–400 | 118–481 | 200–800 | >10,000 |
SERT Inhibition | Moderate | Weak | Strong | None |
CYP2D6 Substrate | No | Yes | Yes | No |
Half-life (hours) | >24 | 4–6 | 2–4 (EMs) | 2–3 |
The 3-hydroxy group is critical for enhanced NMDA receptor occupancy versus methoxy-substituted analogues. N-demethylation (as in normorphinans) reduces sigma-1 affinity but was not observed in Nordextrorphan [9]. Molecular docking studies suggest its phenolic hydroxyl forms a hydrogen bond with GluN1 subunit residues (Asn616/Ser617), stabilizing channel-blocked conformations [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0